Halogen-Free Zwitterionic Structure vs. Anticipated Methyl Carbonate Salt: A Critical Synthetic Divergence
The reaction of 1‑methylimidazole with dimethyl carbonate was intended to yield 1,3‑dimethylimidazolium methyl carbonate. However, the product isolated in good yield was instead the zwitterionic 1,3‑dimethylimidazolium‑2‑carboxylate [1]. This structural outcome is verified by single-crystal X‑ray diffraction, which reveals a carboxylate group directly bonded at the C2 position, not a carbonate anion [1].
| Evidence Dimension | Product identity from 1‑methylimidazole + dimethyl carbonate |
|---|---|
| Target Compound Data | 1,3‑Dimethylimidazolium‑2‑carboxylate (zwitterionic NHC‑CO₂ adduct) |
| Comparator Or Baseline | 1,3‑Dimethylimidazolium methyl carbonate (anticipated organic salt) |
| Quantified Difference | Exclusive formation of carboxylate zwitterion; methyl carbonate salt not detected |
| Conditions | Reaction in dimethyl carbonate under autogenous pressure at elevated temperature; crystal structure determined by X‑ray diffraction |
Why This Matters
This unexpected reactivity establishes a unique, halogen‑free entry to a masked NHC, bypassing the halide impurities inherent in traditional imidazolium chloride routes.
- [1] Holbrey, J. D., Reichert, W. M., Tkatchenko, I., Bouajila, E., Walter, O., Tommasi, I., & Rogers, R. D. (2003). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications, (1), 28–29. View Source
